molecular formula C9H9Cl3N2 B12170295 N-benzyl-2,2,2-trichloro-acetamidine

N-benzyl-2,2,2-trichloro-acetamidine

Cat. No.: B12170295
M. Wt: 251.5 g/mol
InChI Key: CAXWKMBXHGPBMM-UHFFFAOYSA-N
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Description

N-Benzyl-2,2,2-trichloro-acetamidine is a chemical compound of interest in organic synthesis and medicinal chemistry research. Compounds featuring the trichloroacetamidine functional group can serve as valuable precursors or intermediates. Related trichloroacetamide derivatives are known to be versatile intermediates for the synthesis of various nitrogen-containing heterocycles, such as lactams, which are privileged structures in pharmaceutical development . The reactivity of the amidine group, characterized by the presence of a C=NR2+ moiety, makes it a potential electrophile or a coordinating ligand in synthetic transformations. Researchers may utilize this compound in the development of new synthetic methodologies, including cyclization reactions or as a building block for more complex molecules. As with all reagents of this nature, proper safety protocols should be followed. This product is strictly for research and development purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Cl3N2

Molecular Weight

251.5 g/mol

IUPAC Name

N'-benzyl-2,2,2-trichloroethanimidamide

InChI

InChI=1S/C9H9Cl3N2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,13,14)

InChI Key

CAXWKMBXHGPBMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C(Cl)(Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies for N Benzyl 2,2,2 Trichloro Acetamidine and Analogous Structures

Direct Synthesis Approaches

Direct synthetic methods for N-benzyl-2,2,2-trichloro-acetamidine would involve the construction of the amidine functionality from readily available precursors in a single key step.

Hypothetical Amidination Reactions of Trichloroacetonitrile (B146778) with Benzylamine (B48309)

A primary and logical approach to the synthesis of this compound is the direct reaction of trichloroacetonitrile with benzylamine. The electron-withdrawing nature of the trichloromethyl group significantly activates the nitrile carbon towards nucleophilic attack. wikipedia.org

Trichloroacetonitrile is known to react with primary and secondary amines to yield N-substituted trichloroacetamidines, often in good yields. wikipedia.orgresearchgate.net These reactions can be carried out under various conditions, including in water, water-methanol solutions, or even neat. researchgate.net Therefore, a hypothetical reaction between trichloroacetonitrile and benzylamine is expected to proceed smoothly to afford the desired this compound.

A strong precedent for the proposed reaction is the industrial synthesis of trichloroacetamidine hydrochloride. This process involves the reaction of trichloroacetonitrile with ammonia (B1221849), followed by treatment with anhydrous hydrogen chloride to produce the solid hydrochloride salt. wikipedia.org This established transformation underscores the feasibility of the initial nucleophilic addition of an amine to the activated nitrile of trichloroacetonitrile.

ReactantsProductSignificance
Trichloroacetonitrile, Ammonia, Hydrogen ChlorideTrichloroacetamidine hydrochlorideDemonstrates the viability of amine addition to trichloroacetonitrile to form a trichloroacetamidine structure. wikipedia.org

Condensation Reactions with Trichloroacetyl Derivatives

Another direct approach could involve the condensation of a trichloroacetyl derivative with an appropriate nitrogen-containing nucleophile. While not as direct as the nitrile route, this pathway offers alternative strategies. For instance, the reaction of a trichloroacetyl halide with a species that can introduce the benzylamino and imino functionalities simultaneously could be envisioned, although such reagents are less common. A more plausible, albeit multi-step, approach starting from a trichloroacetyl derivative would likely fall under indirect pathways.

Indirect Synthetic Pathways through Precursor Transformation

Indirect methods would involve the synthesis of a precursor molecule, which is then chemically transformed into the target amidine.

Potential Conversion of N-benzyl-2,2,2-trichloroacetamide to the Corresponding Amidine

The synthesis of N-benzyl-2,2,2-trichloroacetamide has been reported. syr.edunih.govsigmaaldrich.com This amide could potentially serve as a precursor to the desired amidine. The conversion of an amide to an amidine typically involves a two-step process: activation of the amide carbonyl group followed by reaction with an amine.

Activation of the amide could be achieved by converting the carbonyl oxygen into a better leaving group, for example, by reaction with a reagent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form an imidoyl chloride. Subsequent reaction of this intermediate with ammonia would then yield the this compound. While plausible, this route's feasibility would depend on the stability of the highly electrophilic intermediates.

PrecursorPotential ReagentsIntermediateProduct
N-benzyl-2,2,2-trichloroacetamide1. PCl₅ or SOCl₂ 2. NH₃N-benzyl-2,2,2-trichloro-chloroformimidateThis compound

It is noteworthy that N-benzyl-2,2,2-trichloroacetamide can be converted to other derivatives such as ureas and carbamates. nih.gov

Derivatization from Benzyl (B1604629) 2,2,2-trichloroacetimidate (if applicable to amidine formation)

Benzyl 2,2,2-trichloroacetimidate is a well-known reagent, primarily utilized for the benzylation of alcohols and other nucleophiles under acidic conditions. sigmaaldrich.comd-nb.info It is synthesized from the reaction of benzyl alcohol with trichloroacetonitrile. wikipedia.org The structure of this imidate ester is very similar to the target amidine.

A potential, though not explicitly documented, pathway could involve the direct aminolysis of the imidate ester. Reaction of benzyl 2,2,2-trichloroacetimidate with ammonia could, in principle, displace the benzyloxy group to form this compound. However, the reactivity of the imidate might favor other reaction pathways, and the conditions would need to be carefully optimized to favor the desired substitution over potential side reactions. A known reaction of benzylic trichloroacetimidates is their rearrangement to the corresponding trichloroacetamides. syr.edunih.gov

PrecursorPotential ReagentPotential ProductKnown Competing Reaction
Benzyl 2,2,2-trichloroacetimidateAmmonia (NH₃)This compoundRearrangement to N-benzyl-2,2,2-trichloroacetamide

Exploration of Photo-on-Demand In Situ Synthetic Strategies (adapted from N-substituted trichloroacetamides)

The synthesis of N-substituted trichloroacetamides, precursors to compounds like this compound, has been advanced by the development of photo-on-demand in situ strategies. nih.govnih.gov This approach offers a sustainable and efficient alternative to conventional methods by utilizing tetrachloroethylene (B127269) (TCE), a common industrial solvent, as a key reagent. nih.govkobe-u.ac.jp The core of this method involves the photochemical generation of a highly reactive species directly within the reaction mixture, which then couples with an amine to form the desired trichloroacetamide (B1219227). acs.org

Photochemical Oxidation of Tetrachloroethylene as a Chloroacetyl Precursor

A significant innovation in this field is the use of tetrachloroethylene (TCE) as a precursor for the trichloroacetyl group. nih.govnih.gov Through photochemical oxidation, TCE is converted into trichloroacetyl chloride (TCAC), a highly toxic and corrosive but synthetically valuable chemical. kobe-u.ac.jpwikipedia.org This in situ generation circumvents the need to handle and transport the hazardous TCAC directly.

The process involves irradiating a solution of TCE containing an amine with a low-pressure mercury lamp at temperatures above 70°C while bubbling oxygen through the mixture. nih.govacs.org The UV-C light initiates the oxidation of TCE to form TCAC and other minor gaseous products like phosgene (B1210022) (COCl₂) and chlorine (Cl₂). nih.govkobe-u.ac.jp The freshly generated TCAC immediately reacts with the amine present in the solution to yield the corresponding N-substituted trichloroacetamide (NTCA). nih.gov This method has proven effective for a wide variety of amines, including those with low nucleophilicity, affording the NTCA products in high yields, often around 97%. nih.govacs.org

This photochemical strategy has been successfully applied to synthesize a range of NTCAs, including those with sterically hindered or electron-withdrawing groups. kobe-u.ac.jpacs.org For instance, the reaction has been demonstrated with the hydrochloride salts of various amines, showcasing its versatility. kobe-u.ac.jp

Table 1: Examples of N-Substituted Trichloroacetamides (NTCAs) Synthesized via Photochemical Oxidation of TCE This table is interactive. You can sort and filter the data.

Amine HCl Salt Product Yield (%)
Isopropylamine HCl N-isopropyl-2,2,2-trichloroacetamide 31
tert-Butylamine HCl N-tert-butyl-2,2,2-trichloroacetamide 71
2,2,2-Trifluoroethylamine HCl N-(2,2,2-trifluoroethyl)-2,2,2-trichloroacetamide 71
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine HCl bis-NTCA 84

Data sourced from ACS Omega, 2023. kobe-u.ac.jpacs.org

Catalytic Considerations in Synthetic Routes

Catalysis plays a pivotal role in the synthesis of amidine-containing structures and their precursors. Both Lewis acids and transition metals are employed to facilitate key bond-forming reactions, enhance efficiency, and control selectivity in processes related to the formation of this compound and its analogs.

Role of Lewis Acids or Transition Metal Catalysts in Related Reactions

Lewis Acids: Lewis acids are instrumental in activating substrates for nucleophilic attack. In syntheses related to the target compound, Lewis acids like boron trifluoride etherate (BF₃•OEt₂) have been shown to be powerful catalysts. nih.gov They are particularly effective in promoting the displacement of trichloroacetimidate (B1259523) groups by various nucleophiles, including anilines, alcohols, and thiols. nih.govnih.gov This methodology is highly relevant as trichloroacetimidates are structurally and electronically similar to the trichloroacetamide precursors of the target amidine. The use of a catalytic amount of a Lewis acid can lead to rapid reactions and high yields of the desired substituted products. nih.gov For example, the displacement of a trichloroacetimidate from a pyrroloindoline core using various nucleophiles was successfully achieved with BF₃•OEt₂ as the catalyst. nih.gov

Transition Metal Catalysts: Transition metal catalysis has become an indispensable tool for the synthesis of complex nitrogen-containing molecules, including amidines. nih.gov Catalysts based on copper, palladium, and rhodium are frequently used for C-N bond formation and C-H activation/amination reactions. nih.govacs.org

Copper Catalysis: Copper(II) acetate, for instance, has been used to catalyze the intramolecular C-H amination of N-phenylbenzamidines to form benzimidazoles. acs.org In other applications, copper(I) triflate (Cu(OTf)₂) has been used for the three-component coupling of terminal alkynes, secondary amines, and sulfonamides to produce amidines. organic-chemistry.org

Palladium and Rhodium Catalysis: Palladium catalysts are well-known for their role in cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms C-N bonds. acs.org Rhodium catalysts have been utilized in multiple C-H activation and amination reactions between amidines and alkynes. nih.gov

These transition metal-catalyzed reactions often rely on the use of a directing group within the amidine substrate to achieve high regioselectivity and catalytic activity. nih.gov The ability of these catalysts to facilitate challenging bond formations makes them crucial for the synthesis of structurally diverse and complex amidine derivatives. rsc.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-benzyl-2,2,2-trichloroacetamide
N-isopropyl-2,2,2-trichloroacetamide
N-tert-butyl-2,2,2-trichloroacetamide
N-(2,2,2-trifluoroethyl)-2,2,2-trichloroacetamide
Tetrachloroethylene (TCE)
Trichloroacetyl chloride (TCAC)
Phosgene
Boron trifluoride etherate
Copper(II) acetate

Chemical Reactivity and Transformation Mechanisms of N Benzyl 2,2,2 Trichloro Acetamidine

Reactivity at the Amidine Functional Group

The amidine functional group, characterized by a nitrogen double-bonded to a carbon that is also single-bonded to another nitrogen, is a versatile functional group in organic chemistry. Its reactivity is a focal point for the chemical transformations of N-benzyl-2,2,2-trichloro-acetamidine.

Nucleophilic Addition Reactions of the Amidine Moiety

The carbon atom of the amidine group is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. This electrophilicity is the basis for nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the amidine carbon, leading to a tetrahedral intermediate. byjus.com This process is analogous to the nucleophilic addition to carbonyl compounds. byjus.com

In the context of this compound, the presence of the benzyl (B1604629) group on one nitrogen and the trichloroacetyl group on the other will modulate the electrophilicity of the amidine carbon. The reaction with a nucleophile would proceed as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the central carbon atom of the amidine.

Intermediate Formation: This leads to the formation of a tetrahedral intermediate where the negative charge is localized on the nitrogen atom of the former C=N bond.

Protonation/Rearrangement: The intermediate can then be protonated by a suitable acid source or undergo further rearrangement depending on the reaction conditions and the nature of the nucleophile.

The initial nucleophilic attack of an amidine nitrogen at the C4 position of a tetrazine has been shown to have a free energy barrier of 22.9 kcal/mol, leading to a zwitterionic intermediate. nih.gov

Tautomerism and Isomerization Pathways

N-substituted amidines can exist as a mixture of tautomers and isomers. nih.govresearchgate.net For this compound, several equilibrium forms are possible:

Tautomerism: Prototropic tautomerism can occur, involving the migration of a proton between the two nitrogen atoms. mdpi.com This leads to two distinct tautomeric forms. The equilibrium position will be influenced by the electronic nature of the substituents and the solvent. mdpi.com

Isomerism:

E/Z Isomerism: Due to the C=N double bond, E/Z isomers are possible, describing the relative orientation of the substituents on the double bond.

syn/anti Rotamerism: Rotation around the C-N single bond can lead to syn and anti rotamers.

Studies on N,N'-disubstituted amidines have shown that they exist as a mixture of E-syn and Z-anti isomers in solution. nih.govresearchgate.net These isomers can interconvert through proton exchange within dimeric H-bonded aggregates. nih.govresearchgate.net The formation of these dimers can facilitate rapid tautomerization even at low temperatures. nih.govresearchgate.net

Table 1: Potential Tautomers and Isomers of this compound

Type Structure 1 Structure 2 Description
Tautomers Migration of a proton between the two nitrogen atoms.
E/Z Isomers Different spatial arrangement of groups around the C=N double bond.
syn/anti Rotamers Different conformations due to rotation around the C-N single bond.

Note: The images in this table are illustrative representations of the different isomeric forms.

Influence of the Trichloromethyl Group on Reactivity

The trichloromethyl (-CCl₃) group is a powerful electron-withdrawing group that significantly influences the electronic properties and reactivity of the this compound molecule.

Electron-Withdrawing Effects on the Amidine Core

The three chlorine atoms on the methyl group exert a strong negative inductive effect (-I effect). This effect has several important consequences for the reactivity of the amidine core:

Increased Electrophilicity: The electron density is pulled away from the amidine functional group, making the central carbon atom even more electrophilic and thus more susceptible to nucleophilic attack.

Decreased Basicity: The electron-withdrawing nature of the trichloromethyl group reduces the electron density on the nitrogen atoms, making them less basic. This will affect their ability to be protonated and their nucleophilicity in certain reactions.

Acidity of N-H Proton: The N-H proton becomes more acidic, making deprotonation easier under basic conditions.

The introduction of electron-withdrawing groups can activate nitriles towards addition by an amine, a principle that can be extended to the reactivity of the amidine itself. core.ac.uk

Potential for Radical Generation and Reactions (drawing parallels from trichloroacetamides)

The C-Cl bonds in the trichloromethyl group are relatively weak and can undergo homolytic cleavage to generate a dichloromethyl radical. This potential for radical formation opens up a range of reaction pathways that are not typically observed with simple amidines. This reactivity is well-documented for the analogous trichloroacetamides. nih.gov

The generation of the radical can be initiated by various methods, including the use of radical initiators, transition metal catalysts, or photoredox catalysis. nih.gov Once formed, the radical can participate in a variety of transformations.

Atom Transfer Radical Cyclizations (ATRC) as a Mechanistic Possibility

A particularly important reaction pathway for compounds containing a trichloroacetyl group is Atom Transfer Radical Cyclization (ATRC). warwick.ac.ukwikipedia.org By drawing a parallel from trichloroacetamides, it is plausible that this compound could undergo similar transformations. ATRC reactions are powerful methods for forming cyclic structures. wikipedia.org

The general mechanism for a copper-catalyzed ATRC is as follows:

Initiation: A copper(I) catalyst abstracts a chlorine atom from the trichloromethyl group to generate a dichloromethyl radical and a copper(II) species. warwick.ac.uk

Cyclization: The generated radical undergoes an intramolecular cyclization by adding to a suitably positioned unsaturated bond (e.g., an alkene or alkyne within the molecule). This step is typically very fast and selective, with a preference for the formation of five- and six-membered rings. wikipedia.org

Termination: The cyclized radical abstracts a chlorine atom from the copper(II) species to form the final product and regenerate the copper(I) catalyst, thus completing the catalytic cycle. warwick.ac.uk

Ruthenium complexes can also be used to catalyze ATRC reactions. princeton.edu

Table 2: Illustrative Components of a Hypothetical ATRC Reaction of an N-alkenyl-N-benzyl-2,2,2-trichloro-acetamidine Derivative

Component Example Function Reference
Substrate N-(alkenyl)-N-benzyl-2,2,2-trichloro-acetamidineProvides the radical precursor and the unsaturated bond for cyclization.N/A
Catalyst Copper(I) bromide (CuBr)Initiates the reaction by abstracting a chlorine atom. warwick.ac.uk
Ligand 2,2'-BipyridineSolubilizes and modulates the reactivity of the copper catalyst. warwick.ac.uk
Solvent Toluene or DichloromethaneProvides an inert medium for the reaction. warwick.ac.uk

This mechanistic possibility highlights a key area of potential reactivity for this compound, driven by the unique properties of the trichloromethyl group.

Involvement in C-C and C-N Bond Forming Reactions

The this compound scaffold presents potential for participation in both carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The amidine functional group is known to be a versatile synthon in organic synthesis.

C-C Bond Formation:

Strategies for C-C bond formation often involve the generation of a nucleophilic carbon species that can attack an electrophilic center. While the amidine carbon in this compound is electrophilic, derivatization or activation could facilitate its involvement in C-C bond formation. For instance, metal-catalyzed cross-coupling reactions are a common method for creating C-C bonds. Although not directly reported for this specific molecule, related protocols for other nitrogen-containing heterocycles suggest that under appropriate catalytic conditions, the trichloroacetamidine moiety could potentially undergo coupling reactions.

Another plausible pathway involves the deprotonation of the benzylic position to form a carbanion, which could then act as a nucleophile in reactions with various electrophiles, thereby forming a new C-C bond at the benzylic position. The feasibility of this approach would depend on the acidity of the benzylic protons and the choice of a suitable base.

C-N Bond Formation:

The amidine functional group itself is a product of C-N bond formation, typically from the reaction of a nitrile with an amine. wikipedia.orgcapes.gov.br N-substituted trichloroacetamidines can be synthesized by the reaction of trichloroacetonitrile (B146778) with primary or secondary amines. wikipedia.orgcapes.gov.brnih.gov Therefore, the synthesis of this compound would itself be a C-N bond-forming reaction.

Furthermore, the amidine nitrogen atoms, being nucleophilic, could potentially participate in further C-N bond-forming reactions. For example, they could undergo alkylation or arylation under suitable conditions. Transition-metal-catalyzed C-H amination reactions using organic azides as a nitrogen source have been developed for the synthesis of complex nitrogen-containing molecules, and analogous transformations could be envisioned for derivatives of the target compound. nih.gov

The following table summarizes potential C-C and C-N bond-forming reactions based on the reactivity of analogous structures.

Reaction TypePotential ReactantsPotential ProductsPlausible Mechanism
C-C Bond Formation
Benzylic AlkylationThis compound, Strong Base, Alkyl Halideα-Alkyl-N-benzyl-2,2,2-trichloro-acetamidineFormation of a benzylic carbanion followed by nucleophilic attack on the alkyl halide.
C-N Bond Formation
SynthesisTrichloroacetonitrile, Benzylamine (B48309)This compoundNucleophilic addition of the amine to the nitrile carbon. wikipedia.orgcapes.gov.br
N-AlkylationThis compound, Alkyl HalideN-Alkyl-N'-benzyl-2,2,2-trichloro-acetamidinium saltNucleophilic attack of an amidine nitrogen on the alkyl halide.

Reactivity of the N-benzyl Moiety

Potential for Benzylic Oxidations or Substitutions

The benzylic C-H bonds in the N-benzyl group are susceptible to both oxidation and substitution reactions.

Benzylic Oxidation:

The oxidative debenzylation of N-benzyl amides is a known transformation and can be achieved under mild conditions using reagents like an alkali metal bromide in the presence of an oxidant such as Oxone. organic-chemistry.orgacs.orgresearchgate.net This reaction proceeds via a radical mechanism where a bromo radical abstracts a hydrogen atom from the benzylic position. acs.org A similar reactivity would be expected for this compound, leading to the formation of 2,2,2-trichloro-acetamidine and benzaldehyde. The electron-withdrawing nature of the trichloroacetamidine group might influence the rate of this reaction.

Benzylic Substitution:

Benzylic substitution reactions can proceed through various mechanisms, including nucleophilic substitution (SN1 or SN2) or radical pathways. The stability of a potential benzylic carbocation or radical intermediate is a key factor. The N-benzyl group can stabilize such intermediates through resonance. byjus.com Palladium-catalyzed benzylic substitution of benzyl esters has been demonstrated as a viable method for forming new C-C bonds. chinesechemsoc.org While direct examples with this compound are unavailable, analogous transformations are plausible.

The table below outlines the expected outcomes of benzylic oxidation and substitution based on related systems.

ReactionReagentsExpected ProductReference for Analogy
Oxidative Debenzylation KBr, Oxone2,2,2-Trichloro-acetamidine, Benzaldehyde organic-chemistry.orgacs.org
Benzylic Substitution Nucleophile, Catalyst (e.g., Pd)Varied substituted products chinesechemsoc.orgorganic-chemistry.org

Role in Stabilization of Reaction Intermediates

The benzyl group is well-known for its ability to stabilize adjacent positive charges, negative charges, and radicals through resonance. byjus.com In the context of this compound, this stabilizing effect can be crucial in directing the course of a reaction.

For instance, in a potential SN1-type reaction at the benzylic position, the benzyl group would stabilize the resulting benzylic carbocation by delocalizing the positive charge over the aromatic ring. byjus.com This stabilization would lower the activation energy for the formation of the carbocation, making such a pathway more favorable compared to a non-benzylic analogue.

Similarly, if a reaction proceeds via a radical mechanism involving the benzylic position, the benzyl group will stabilize the benzylic radical through resonance, facilitating its formation. acs.org The presence of electron-withdrawing or electron-donating groups on the phenyl ring of the benzyl moiety can further modulate this stabilizing effect. youtube.com

Mechanistic Investigations of Proposed Reactions

While direct mechanistic studies on this compound are absent, the mechanisms of related reactions, particularly the rearrangement of benzylic trichloroacetimidates, can provide valuable insights into potential reaction pathways.

Elucidation of Reaction Pathways

The rearrangement of benzylic trichloroacetimidates to benzylic trichloroacetamides has been shown to proceed under both thermal and Lewis acid-catalyzed conditions. nih.gov The reaction is believed to proceed through a cationic intermediate. nih.govsyr.edu An analogous rearrangement for this compound could be envisioned, potentially leading to a organic-chemistry.orgnih.gov-shift of the benzyl group from one nitrogen to the other, although this would result in an identical molecule unless the nitrogens are isotopically labeled.

More relevant are the intermolecular reactions. For example, crossover experiments with isotopically labeled glycosyl trichloroacetimidates have demonstrated that the formation of trichloroacetamide (B1219227) byproducts can occur through an intermolecular aglycon transfer mechanism rather than a unimolecular rearrangement. nih.govacs.org This suggests that reactions involving this compound might also proceed through intermolecular pathways where the amidine group of one molecule acts as a nucleophile towards another activated molecule.

Identification of Key Intermediates (e.g., cationic intermediates in related rearrangements)

Based on studies of related compounds, cationic intermediates are likely to be key in many of the potential reactions of this compound.

In the rearrangement of benzylic trichloroacetimidates, a cationic mechanism is strongly implicated. nih.gov The reaction is thought to involve the formation of a benzylic cation and a trichloroacetamide anion pair, which then recombine. The use of polar solvents like nitromethane (B149229) was found to be crucial for high yields, as it can stabilize these ionic intermediates. nih.gov

Similarly, in acid-catalyzed benzylation reactions using benzyl trichloroacetimidate (B1259523), the initial step is the protonation of the imidate nitrogen, leading to a highly reactive electrophilic species that is essentially a source of a benzylic cation. researchgate.net

Given these precedents, it is highly probable that reactions of this compound under acidic or Lewis acidic conditions would involve the formation of cationic intermediates, with the benzyl group playing a crucial role in their stabilization.

Applications of N Benzyl 2,2,2 Trichloro Acetamidine in Advanced Organic Synthesis

As a Synthetic Building Block for Nitrogen-Containing Heterocycles

The inherent functionalities within N-benzyl-2,2,2-trichloro-acetamidine make it a promising precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. vulcanchem.com

Potential for Cyclization Reactions to Form Lactam Analogues (by extension from trichloroacetamides)

Drawing parallels from the reactivity of N-benzyltrichloroacetamides, this compound is a promising candidate for intramolecular cyclization reactions to furnish lactam analogues. Research has demonstrated that N-benzyltrichloroacetamides can undergo radical spirocyclization to yield 2-azaspiro[4.5]decanes. This transformation highlights the potential of the trichloromethyl group to participate in cyclization cascades. It is conceivable that under similar radical conditions, the amidine nitrogen of this compound could act as a nucleophile, attacking an in-situ generated radical center to form a variety of lactam-like heterocyclic systems. The specific reaction conditions would likely dictate the regioselectivity and the size of the resulting ring.

Precursor for Other Amidines or Related Nitrogenous Compounds

The amidine functional group is a versatile synthon in organic chemistry, and this compound can serve as a valuable starting material for the synthesis of other substituted amidines. The benzyl (B1604629) group can potentially be cleaved under various reductive or oxidative conditions, allowing for the introduction of alternative substituents on the nitrogen atom. Furthermore, the trichloromethyl group can be transformed into other functionalities. For instance, hydrolysis could lead to the corresponding carboxylic acid derivative, while reaction with various nucleophiles could displace the trichloroacetate (B1195264) moiety, leading to a diverse array of amidine derivatives. This positions this compound as a platform molecule for the generation of amidine libraries for screening in drug discovery and materials science.

As an Alkylating or Acylating Reagent

The electrophilic nature of the carbon atom in the trichloromethyl group, enhanced by the electron-withdrawing properties of the three chlorine atoms, suggests that this compound could function as an effective alkylating or acylating agent.

Role in C-N Bond Formation (analogous to trichloroacetimidates as alkylating reagents)

The utility of benzyl 2,2,2-trichloroacetimidate as a reagent for the benzylation of alcohols and other nucleophiles is well-established in organic synthesis. This reactivity stems from the excellent leaving group ability of the trichloroacetamide (B1219227) moiety. By analogy, this compound could potentially serve as a benzylating agent for various nucleophiles, including amines, thiols, and carbanions. The reaction would proceed via nucleophilic attack on the benzylic carbon, with the concomitant departure of the 2,2,2-trichloro-acetamidine anion. This would provide a valuable method for the introduction of the benzyl group under potentially mild conditions, expanding the toolkit for C-N bond formation.

Role in Cascade or Tandem Reaction Sequences

The multiple reactive sites within this compound make it an ideal candidate for incorporation into cascade or tandem reaction sequences, where multiple bonds are formed in a single synthetic operation.

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a one-pot reaction to form a complex product. The reactivity of the amidine and the trichloromethyl group in this compound suggests its potential as a component in novel MCRs. For instance, it could participate in reactions involving isocyanides, aldehydes, and carboxylic acids (Ugi-type reactions) or in the formation of complex heterocyclic scaffolds through a sequence of condensation and cyclization steps. The ability to introduce both a benzyl group and a nitrogen-containing moiety in a single step would be highly attractive for the rapid construction of molecular complexity.

Potential for Catalytic Applications (e.g., as a ligand in metal complexes)

The this compound molecule possesses inherent structural characteristics that make it a promising candidate for use as a ligand in organometallic chemistry and catalysis. The acetamidine (B91507) moiety features two nitrogen atoms with available lone pairs of electrons, capable of coordinating to a metal center. This bidentate chelation can form a stable five-membered ring with a metal ion, a favored conformation in coordination chemistry that enhances the stability of the resulting metal complex.

The electronic properties of the ligand can be tuned by the substituents. The trichloromethyl group is strongly electron-withdrawing, which would decrease the electron density on the nitrogen atoms, thereby influencing the donor properties of the ligand. Conversely, the benzyl group is a relatively neutral substituent but its aromatic ring can be modified with electron-donating or electron-withdrawing groups to systematically alter the ligand's electronic profile. This tunability is a highly desirable feature in ligand design for catalysis, as it allows for the fine-tuning of the metal center's reactivity to optimize catalytic activity and selectivity for a specific transformation.

While no specific metal complexes of this compound have been reported in the literature, the broader class of amidinate ligands is well-established in coordination chemistry and has been employed in a wide array of catalytic processes. These include polymerization, hydrogenation, and cross-coupling reactions. The steric and electronic environment provided by the amidinate framework can stabilize various oxidation states of the coordinated metal and influence the accessibility of the catalytic site.

Table 1: Potential Metal Coordination Modes of this compound

Coordination Mode Description Potential Catalytic Relevance
Bidentate Chelating The two nitrogen atoms of the amidine group bind to a single metal center, forming a stable 5-membered ring. High stability, suitable for a wide range of catalytic reactions where ligand dissociation is undesirable.
Monodentate Only one of the amidine nitrogen atoms coordinates to the metal center. May be relevant in catalytic cycles involving ligand association/dissociation steps.

Derivatization for Functional Material Synthesis

The reactivity of the this compound functional group opens avenues for its use as a building block in the synthesis of more complex molecules and functional materials. The trichloromethyl group, in particular, imparts a unique reactivity profile to the molecule.

Exploration as a Precursor to Ureas and Carbamates (analogous to trichloroacetamides)

Drawing a parallel to the well-documented chemistry of trichloroacetamides, this compound can be envisioned as a valuable precursor for the synthesis of ureas and carbamates. Trichloroacetamides are known to undergo reactions where the trichloroacetyl group acts as a leaving group or is transformed into other functionalities.

The hydrolysis of the acetamidine under acidic or basic conditions would likely lead to the formation of the corresponding N-benzylurea. This transformation would involve the cleavage of the carbon-nitrogen double bond and the subsequent reaction with water. The reaction conditions could potentially be optimized to favor the formation of the urea (B33335) over competing side reactions.

Furthermore, the reaction of this compound with alcohols or phenols could, in principle, yield carbamates. This transformation would be analogous to the Overman rearrangement of allylic trichloroacetimidates, although the reaction mechanism for an acetamidine might differ. The trichloromethyl group can facilitate nucleophilic attack at the central carbon atom, leading to the displacement of the trichloromethyl anion or a related species and the formation of a new carbon-oxygen bond.

The synthesis of ureas and carbamates from this precursor is significant as these functional groups are ubiquitous in pharmaceuticals, agrochemicals, and polymers. The ability to generate these valuable motifs from a readily accessible starting material would be of considerable interest to the synthetic community.

Table 2: Plausible Derivatization Reactions of this compound

Reagent Product Type Potential Reaction Conditions
Water (H₂O) Urea Acidic or basic hydrolysis
Alcohol (R-OH) Carbamate Lewis or Brønsted acid catalysis

It is important to reiterate that while these applications are chemically plausible and grounded in the established reactivity of analogous compounds, dedicated experimental studies on this compound are required to fully validate and optimize these synthetic transformations.

Future Research Directions and Open Questions

Development of More Efficient and Selective Synthetic Routes

The foundational step in exploring the chemistry of N-benzyl-2,2,2-trichloro-acetamidine is the development of reliable and high-yielding synthetic protocols. Currently, specific literature on the synthesis of this exact compound is scarce, necessitating exploration based on established methods for related structures.

A primary and logical route involves the direct addition of primary amines to nitriles. Specifically, the reaction of benzylamine (B48309) with trichloroacetonitrile (B146778) is the most direct approach. nih.gov This reaction, while straightforward in principle, presents several avenues for optimization that constitute key research questions. Future work should systematically investigate the parameters outlined in the table below to establish optimal conditions.

Table 1: Proposed Investigation Parameters for the Synthesis of this compound

ParameterArea of InvestigationResearch Objective
Catalysis Screening of Lewis acids (e.g., ZnCl₂, AlCl₃, TiCl₄) and Brønsted acids.To identify catalysts that can accelerate the reaction rate and improve yield by activating the nitrile group.
Solvent Effects Evaluation of a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., acetonitrile, DMF).To determine the optimal medium for solubility and reactivity, and to minimize side reactions.
Temperature Analysis of reaction outcomes at various temperatures, from ambient to reflux conditions.To find the thermodynamic and kinetic sweet spot that favors product formation over decomposition or side-product generation.
Stoichiometry Variation of the molar ratio of benzylamine to trichloroacetonitrile.To control for potential side reactions, such as the formation of di-addition products, and to maximize the conversion of the limiting reagent.
Purification Development of robust purification protocols (e.g., crystallization, chromatography, distillation).To isolate the target amidine in high purity, which is critical for subsequent reactivity studies.

An alternative pathway worthy of future exploration is the conversion of the corresponding N-benzyl-2,2,2-trichloro-thioacetamide. Thioamides can be converted to amidines via S-alkylation followed by treatment with an amine. Investigating this multi-step route could offer a milder alternative to the direct nitrile addition, potentially avoiding harsh catalysts or temperatures.

Exploration of Novel Reactivity Patterns Unique to Amidine Functionality

The this compound molecule possesses three key reactive sites: the nucleophilic imine nitrogen, the basic amino nitrogen, and the electrophilic carbon of the trichloromethyl group. A comprehensive research program should aim to explore the unique interplay between these functionalities.

Key areas for future reactivity studies include:

N-Nucleophilicity: The amidine can act as a potent nucleophile. Future studies should explore its utility in substitution and addition reactions. For example, its reaction with acyl chlorides, alkyl halides, and other electrophiles could lead to a diverse range of functionalized amidine derivatives.

Ligand Synthesis: Amidines are excellent ligands for transition metals. Research should focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in cross-coupling, hydrogenation, or polymerization reactions.

Cycloaddition Reactions: Inspired by the reactivity of other amidine systems, future work could investigate if this compound can participate in cycloaddition reactions. urfu.ru For instance, exploring its potential as a partner in [3+2] or [4+2] cycloadditions with suitable dipolarophiles or dienes could open pathways to novel heterocyclic structures.

Transformations of the Trichloromethyl Group: The -CCl₃ group is a versatile synthetic handle. Future investigations should target its transformation into other functional groups. Potential reactions include reduction to a -CHCl₂ or -CH₂Cl group, or conversion to a carboxylic acid ester via hydrolysis/alcoholysis.

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

In silico methods are indispensable for modern chemical research. For a molecule like this compound, where empirical data is lacking, computational modeling provides a powerful tool for prediction and guidance.

Future computational studies should focus on:

Structural and Electronic Properties: Using Density Functional Theory (DFT), the molecule's geometry, bond lengths, bond angles, and electronic properties (e.g., molecular orbital energies, charge distribution, electrostatic potential maps) can be accurately calculated. This data will provide fundamental insights into its stability and potential reactivity.

Tautomerism: N-monosubstituted trichloroacetamidines are known to exist in the imino form. cdnsciencepub.com Computational studies can quantify the energy difference between the possible tautomers of this compound, confirming the predominant species in various environments.

Reaction Mechanism Elucidation: For the proposed synthetic routes and reactivity patterns, computational modeling can be used to map out detailed reaction pathways. By calculating the energies of transition states and intermediates, researchers can predict the feasibility of a reaction, understand its mechanism, and rationalize observed selectivity.

Virtual Screening of Catalysts: Before extensive lab work, computational methods can be used to perform a virtual screening of potential catalysts for the synthesis of the amidine, predicting which ones are most likely to be effective and thereby saving significant experimental resources.

Investigation of Stereoselective Transformations

The introduction of chirality is a central theme in modern synthesis. Future research should investigate the potential of this compound in the context of stereoselective chemistry.

Table 2: Proposed Avenues for Stereoselective Research

Research AvenueDescriptionObjective
Chiral Amidine Ligands Synthesis of chiral analogues of this compound by introducing chirality on the benzyl (B1604629) group (e.g., using (R)- or (S)-α-methylbenzylamine).To develop new chiral ligands for asymmetric catalysis, where the electronic properties of the trichloromethyl group could impart unique stereocontrol.
Asymmetric Deprotonation Using a chiral base to deprotonate the benzyl C-H bond, creating a chiral nucleophile that could then react with various electrophiles.To achieve enantioselective functionalization of the carbon atom adjacent to the nitrogen.
Diastereoselective Additions Investigating the addition of the amidine to chiral electrophiles or the addition of chiral nucleophiles to derivatives of the amidine.To explore the facial selectivity of reactions involving the amidine core and to synthesize diastereomerically enriched products.
Substrate in Asymmetric Reactions Using the amidine as a substrate in a known asymmetric transformation, such as an asymmetric hydrogenation of a C=N bond within a derived structure.To create new chiral building blocks where the amidine moiety is a key structural feature.

Design and Synthesis of this compound Derived Architectures for Specific Synthetic Applications

Ultimately, the value of a new building block is demonstrated by its ability to facilitate the construction of complex and valuable molecular architectures. Future research should aim to incorporate the this compound core into larger structures designed for specific purposes.

Potential synthetic targets and applications include:

Heterocycle Synthesis: The amidine functionality is a common precursor to various nitrogen-containing heterocycles, such as imidazoles, pyrimidines, and triazines. A major research goal should be the development of annulation strategies that use the amidine as a key component to build these ring systems.

Bioactive Scaffolds: Many amidine-containing molecules exhibit biological activity. nih.gov The unique combination of the benzyl group (a common pharmacophore) and the electron-withdrawing trichloromethyl group could lead to compounds with interesting pharmacological profiles. Future work could involve synthesizing a library of derivatives for biological screening.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amidine group make it an attractive component for designing self-assembling systems. Research could explore the creation of macrocycles or polymers where the amidine's hydrogen bond donor and acceptor sites direct the formation of ordered supramolecular structures.

By systematically addressing these open questions, the scientific community can move this compound from a chemical curiosity to a valuable tool in the synthetic chemist's arsenal.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-2,2,2-trichloro-acetamidine, and how can its structural purity be confirmed?

  • Synthesis : For trichloro derivatives, Friedel-Crafts acylation is commonly employed using benzylamine and trichloroacetic anhydride (analogous to trifluoroacetamide synthesis with trifluoroacetic anhydride) . For acetimidate derivatives (e.g., benzyl 2,2,2-trichloroacetimidate), condensation of trichloroacetonitrile with benzyl alcohol under acidic conditions is reported .
  • Structural Confirmation :

  • Spectroscopy : IR (C=O stretch at ~1,703 cm⁻¹ for trifluoro variant), ¹H/¹³C NMR (e.g., benzyl protons at δ 7.2–7.4 ppm, NH resonance at δ 7.04 ppm) .
  • Crystallography : Single-crystal XRD confirms bond lengths, angles, and stereochemistry (e.g., PDB file generation for docking studies) .

Q. What in vitro biological assays are suitable for evaluating the antimicrobial potential of this compound?

  • Antifungal/Bacterial Testing : Broth dilution assays (CLSI M38-A2 standard) determine minimum inhibitory concentrations (MICs). For the trifluoro variant, MICs ranged from 15.62–62.5 µg/mL against Aspergillus flavus and Candida albicans .
  • Statistical Validation : Use Duncan’s multiple range test (P < 0.05) to compare activity across replicates .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound with target enzymes like CYP51?

  • Software and Parameters :

  • Grid Box Setup : For CYP51 (PDB: 3JUV), use a 110 × 110 × 110 Å grid centered on active-site atoms (e.g., SER235, HIS236) .
  • Algorithm : Lamarckian genetic algorithm (150 individuals, mutation rate 0.02, 10 generations) to model ligand flexibility .
    • Validation : Cluster analysis (RMSD ≤ 2.0 Å) identifies dominant binding conformations. The trifluoro variant showed binding energies of -5.95 kcal/mol with CYP51 via hydrogen bonds to HIS236 and MET378 .

Q. What methodological considerations are critical when analyzing antioxidant activity data for halogenated acetamide derivatives?

  • Assay Selection :

  • DPPH/CUPRAC : Measure radical scavenging (e.g., 78.97% DPPH inhibition at 1,000 µg/mL for trifluoroacetamide) .
  • FRAP : Quantify Fe³⁺→Fe²⁺ reduction (e.g., 1.352 mM Fe(II)/g for trifluoroacetamide, twice the standard) .
    • Concentration Dependency : Linear regression (R² ≥ 0.95) validates dose-response relationships .

Q. How should researchers resolve discrepancies between in vitro cytotoxic activity and molecular docking predictions for N-benzyl derivatives?

  • Case Study : The trifluoroacetamide showed 75.3% cytotoxicity at 200 µg/mL (IC₅₀: 100 µg/mL) but low docking energy (-4.37 to -5.95 kcal/mol) .
  • Strategies :

  • Experimental Validation : Perform enzyme inhibition assays (e.g., β-lactamase activity) to confirm docking predictions .
  • Off-Target Analysis : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify secondary targets .

Key Methodological Recommendations

  • Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities .
  • Statistical Rigor : Apply SPSS or R for ANOVA with post-hoc tests to address biological variability .
  • Reagent Stability : For trichloroacetimidate synthesis, avoid moisture/light and use TMSOTf catalysis in 1,4-dioxane .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.